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Compound of Interest

Compound Name: 4-Bromo-2,6-difluorobenzoic Acid

Cat. No.: B068048

An In-depth Technical Guide on 4-Bromo-2,6-difluorobenzoic Acid: Solubility, Analysis, and
Biological Interactions

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical
information for 4-Bromo-2,6-difluorobenzoic acid. It is important to note that while extensive
searches have been conducted, specific quantitative solubility data for this compound in
various solvents remains largely unavailable in the public domain. The experimental protocols
provided are based on established methods for analogous compounds and should be adapted
and validated for specific laboratory conditions.

Introduction

4-Bromo-2,6-difluorobenzoic acid (CAS No. 183065-68-1) is a halogenated aromatic
carboxylic acid of significant interest in medicinal chemistry and material science. Its unique
substitution pattern, featuring a bromine atom and two fluorine atoms on the benzoic acid core,
imparts distinct physicochemical properties that make it a valuable building block in the
synthesis of novel pharmaceuticals and functional materials. This guide provides an in-depth
look at the solubility characteristics, methods for its experimental determination, and its
interactions with key biological targets.

Physicochemical Properties
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A summary of the key physicochemical properties of 4-Bromo-2,6-difluorobenzoic acid is
presented in the table below.

Property Value

Molecular Formula C7H3BrrF20:2

Molecular Weight 237.00 g/mol

Appearance White to off-white crystalline solid
Melting Point 198-201 °C

Boiling Point 271.7 °C at 760 mmHg (Predicted)
pKa 2.11 £ 0.10 (Predicted)

Solubility Data

Quantitative solubility data for 4-Bromo-2,6-difluorobenzoic acid in a range of common
laboratory solvents is not readily available in published literature. However, qualitative
descriptions indicate that it is soluble in methanol and other organic solvents. The solubility of
substituted benzoic acids is a complex function of the interplay between the lipophilic benzene
ring, the polar carboxylic acid group, and the influence of the specific substituents on the
crystal lattice energy and solvation.

For a comprehensive understanding, experimental determination of solubility is recommended.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of
4-Bromo-2,6-difluorobenzoic acid. These protocols are based on standard methods for
aromatic carboxylic acids.

Gravimetric Method

This method relies on the preparation of a saturated solution at a constant temperature,
followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Protocol:
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Sample Preparation: Add an excess amount of 4-Bromo-2,6-difluorobenzoic acid to a
known volume of the desired solvent (e.g., methanol, ethanol, acetone, water) in a sealed,
temperature-controlled vessel.

Equilibration: Agitate the mixture at a constant temperature using a magnetic stirrer or a
shaker bath for a sufficient period (typically 24-48 hours) to ensure that equilibrium is
reached.

Phase Separation: Allow the mixture to stand undisturbed at the set temperature for at least
12 hours to allow the undissolved solid to settle.

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a
pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility.
The pipette should be fitted with a filter to prevent the transfer of any solid particles.

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed, dry container.
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a
temperature that does not cause decomposition of the solute.

Mass Determination: Once the solvent is completely removed, place the container in a
desiccator to cool to room temperature and then weigh it on an analytical balance. Repeat
the drying and weighing steps until a constant mass is achieved.

Calculation: The solubility (S) is calculated using the following formula:

S (9/100 mL) = (Mass of residue (g) / Volume of supernatant withdrawn (mL)) * 100

UV-Vis Spectrophotometric Method

This method is suitable for compounds that exhibit a significant UV absorbance and relies on
the correlation between absorbance and concentration (Beer-Lambert Law).

Protocol:

o Determination of Amax: Prepare a dilute standard solution of 4-Bromo-2,6-difluorobenzoic
acid in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to
determine the wavelength of maximum absorbance (Amax).
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o Calibration Curve: Prepare a series of standard solutions of known concentrations of 4-
Bromo-2,6-difluorobenzoic acid in the solvent of interest. Measure the absorbance of each
standard at the predetermined Amax. Plot a graph of absorbance versus concentration to
generate a calibration curve.

o Saturated Solution Preparation: Prepare a saturated solution and allow it to equilibrate as
described in the gravimetric method (Steps 1-3).

o Sample Preparation and Analysis: Withdraw a known volume of the clear supernatant and
dilute it with a known volume of the solvent to bring the concentration within the linear range
of the calibration curve. Measure the absorbance of the diluted solution at Amax.

o Calculation: Use the equation of the line from the calibration curve to determine the
concentration of the diluted solution. The solubility of the original saturated solution is then
calculated by taking the dilution factor into account.

Biological Interactions and Signaling Pathways

4-Bromo-2,6-difluorobenzoic acid has been identified as a competitive inhibitor of key
enzymes, including acetylcholinesterase and cytochrome P450.

Competitive Inhibition of Acetylcholinesterase

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the
hydrolysis of the neurotransmitter acetylcholine (ACh). Competitive inhibitors of AChE bind to
the active site of the enzyme, preventing the binding of acetylcholine and thus leading to an
increase in its concentration in the synaptic cleft.
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 To cite this document: BenchChem. ["4-Bromo-2,6-difluorobenzoic acid" solubility data].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b068048#4-bromo-2-6-difluorobenzoic-acid-solubility-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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